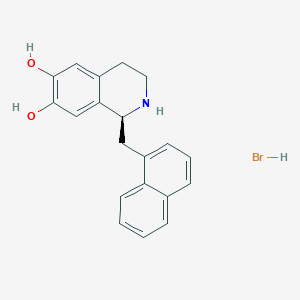
CKD-712 hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CKD-712 hydrobromide is a small molecule compound developed by Chong Kun Dang Pharmaceutical Corporation. It is known for its inhibitory effects on nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This compound has shown potential in treating conditions such as septic shock by increasing cardiac output and reducing inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CKD-712 hydrobromide involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Core Structure: The initial step involves the formation of the core heterocyclic structure through cyclization reactions.
Functional Group Modifications:
Hydrobromide Salt Formation: The final step involves the conversion of the free base to its hydrobromide salt form to improve its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as crystallization, filtration, and chromatography to achieve high purity of the final product.
化学反应分析
Types of Reactions
CKD-712 hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
CKD-712 hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular pathways, particularly those involving nitric oxide synthase and nuclear factor kappa-light-chain-enhancer of activated B cells.
Medicine: Explored as a potential therapeutic agent for conditions like septic shock, due to its anti-inflammatory and cardioprotective properties
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
CKD-712 hydrobromide exerts its effects primarily through the inhibition of nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This inhibition leads to:
Reduction of Nitric Oxide Production: Decreasing inflammation and oxidative stress.
Modulation of Inflammatory Pathways: Reducing the expression of pro-inflammatory cytokines and mediators.
The compound’s molecular targets include enzymes and transcription factors involved in these pathways, leading to its therapeutic effects in conditions like septic shock .
相似化合物的比较
CKD-712 hydrobromide can be compared with other nitric oxide synthase inhibitors and nuclear factor kappa-light-chain-enhancer of activated B cells inhibitors:
L-NAME (Nω-Nitro-L-arginine methyl ester): A well-known nitric oxide synthase inhibitor, but with different specificity and potency.
BAY 11-7082: An inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells, used in various inflammatory models.
Uniqueness
This compound is unique due to its dual inhibitory action on both nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells, providing a broader anti-inflammatory effect compared to compounds targeting only one pathway .
属性
CAS 编号 |
626252-74-2 |
|---|---|
分子式 |
C20H20BrNO2 |
分子量 |
386.3 g/mol |
IUPAC 名称 |
(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1 |
InChI 键 |
JXFRKNGQHAAJKY-FERBBOLQSA-N |
手性 SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
规范 SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)


![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)
![4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)

![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)




